4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine
Description
4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is a heterocyclic compound featuring a central oxazole ring substituted with a phenylsulfonyl group at position 4 and a p-tolyl group (4-methylphenyl) at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active oxazole derivatives, such as kinase inhibitors and enzyme modulators .
Key structural features:
- Oxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms.
- Phenylsulfonyl group: Electron-withdrawing substituent that may enhance binding to biological targets.
- p-Tolyl group: Hydrophobic substituent that influences lipophilicity and steric interactions.
- Morpholine ring: Enhances solubility and metabolic stability.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-15-7-9-16(10-8-15)18-21-19(20(26-18)22-11-13-25-14-12-22)27(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWMAOPTOSTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the oxazole intermediate in the presence of a base like triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the oxazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction, where a suitable morpholine precursor reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where various nucleophiles can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids from the p-tolyl group.
Reduction: Formation of phenylthiol derivatives from the phenylsulfonyl group.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.
Receptor Modulation: The compound can modulate receptor activity by binding to the receptor and altering its conformation or signaling pathway.
Protein-Protein Interactions: The compound can disrupt protein-protein interactions by binding to one of the proteins and preventing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
Compound A : 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine (CAS: 608099-18-9)
- Differences :
- Positions 2 and 4 of the oxazole are substituted with 3-chlorophenyl and 4-chlorophenylsulfonyl groups, respectively.
- Impact :
- Chlorine atoms increase electron-withdrawing effects compared to the methyl group in the p-tolyl substituent of the target compound.
- Higher molecular weight (MW: ~455 g/mol vs. ~428 g/mol for the target compound).
- Enhanced polarity but reduced solubility in nonpolar solvents .
Compound B : 4-{2-Benzhydryl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine (CAS: 505066-64-8)
- Differences :
- A benzhydryl (diphenylmethyl) group replaces the p-tolyl group at position 2.
- Impact :
- Higher lipophilicity (logP ~5.2 vs. ~3.8 for the target compound) .
Compound C : 4-[4-(4-Methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine
Functional Group Replacements
Compound D : 4-(2-(((3-(p-Tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)morpholine (6i)
- Differences :
- Oxazole replaced with isoxazole (oxygen and nitrogen positions swapped).
- A pyrimidine-thioether linker is present.
- Impact :
- Altered electronic properties due to isoxazole’s weaker aromaticity.
Compound E : VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Differences :
- Oxazole replaced with thiazole; brominated imidazole substituent.
- Impact :
- Structural misidentification issues (e.g., NMR discrepancies) highlight the importance of precise substituent placement .
Biological Activity
The compound 4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is a member of the oxazole family, noted for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological evaluation, and therapeutic implications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, utilizing various catalysts and solvents to optimize yield and purity. Structural characterization is performed using techniques such as NMR, FT-IR, and mass spectrometry to confirm the compound's identity and purity.
The biological activity of this compound is attributed to its interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity through mechanisms such as inhibition or activation of enzymatic reactions and modulation of signal transduction pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The findings indicate significant antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 9 |
| Enterococcus faecium | 15 |
| Bacillus subtilis | 8 |
The compound also exhibited antifungal activity against several strains, demonstrating its potential as an antimicrobial agent.
Cytotoxicity Assessment
In addition to its antimicrobial properties, cytotoxicity assessments have been performed on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results suggest that the compound has a selective cytotoxic effect on cancer cells, making it a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study conducted by Apostol et al. (2019) demonstrated that compounds with similar structures exhibited significant antibacterial effects against Staphylococcus aureus and Enterococcus faecium, indicating a potential mechanism for the observed activity in the target compound .
- Cytotoxic Effects : Research published in MDPI highlighted that derivatives containing phenylsulfonyl moieties showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in the oxazole ring could lead to improved biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
